8-Hydroxynaphthalene-1,6-disulfonic acid

Azo dye intermediate Isomeric purity Coupling position

8-Hydroxynaphthalene-1,6-disulfonic acid (CAS 117-43-1), also known as Epsilon acid, Andresen's acid, or 1-naphthol-3,8-disulfonic acid, is a hydroxylated naphthalene disulfonic acid derivative with the molecular formula C₁₀H₈O₇S₂ and a molecular weight of 304.30 g/mol. It belongs to the class of naphthalene sulfonic acid intermediates widely used in azo dye synthesis and as metal chelating reagents, with the hydroxyl group at the 1-position (or 8-position depending on nomenclature) and sulfonic acid groups at the 3- and 8-positions (or 1,6-positions) defining its specific isomer configuration.

Molecular Formula C10H8O7S2
Molecular Weight 304.3 g/mol
CAS No. 117-43-1
Cat. No. B086021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxynaphthalene-1,6-disulfonic acid
CAS117-43-1
Molecular FormulaC10H8O7S2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O
InChIInChI=1S/C10H8O7S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
InChIKeyXQAFHGXXHIZSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxynaphthalene-1,6-disulfonic acid (CAS 117-43-1) – Core Identity and Procurement Context for Naphthalene Sulfonic Acid Intermediates


8-Hydroxynaphthalene-1,6-disulfonic acid (CAS 117-43-1), also known as Epsilon acid, Andresen's acid, or 1-naphthol-3,8-disulfonic acid, is a hydroxylated naphthalene disulfonic acid derivative with the molecular formula C₁₀H₈O₇S₂ and a molecular weight of 304.30 g/mol [1]. It belongs to the class of naphthalene sulfonic acid intermediates widely used in azo dye synthesis and as metal chelating reagents, with the hydroxyl group at the 1-position (or 8-position depending on nomenclature) and sulfonic acid groups at the 3- and 8-positions (or 1,6-positions) defining its specific isomer configuration [2]. The compound is commercially available as a colorless to light yellow crystalline solid, soluble in water and alcohols, and capable of forming salts with ammonium, sodium, potassium, and calcium cations .

Why Generic Substitution Among Hydroxynaphthalene Disulfonic Acid Isomers Leads to Performance Divergence – The Case of 8-Hydroxynaphthalene-1,6-disulfonic acid


Hydroxynaphthalene disulfonic acid isomers are not functionally interchangeable in applications such as azo dye coupling or metal chelation because the position of the hydroxyl group and the sulfonic acid substituents on the naphthalene ring directly govern the electronic environment, steric accessibility, and chelating geometry of the molecule. For example, the 3,8-disulfonic acid substitution pattern (as in Epsilon acid) differs from the 3,6- (H-acid precursor), 4,8- (Delta acid), or 6,8- (G acid) configurations, leading to distinct pKa values, tautomeric equilibria, and metal-ligand stability constants [1]. Ullmann's Encyclopedia of Industrial Chemistry categorizes these isomers separately under different trade names precisely because each serves a specific synthetic role that cannot be replicated by another isomer without altering the color, fastness, or sensitivity of the resulting dye or analytical reagent [2]. Consequently, procurement decisions based solely on generic class membership risk introducing isomeric impurities that degrade product performance in downstream coupling reactions or metal detection assays.

Product-Specific Quantitative Differentiation Evidence for 8-Hydroxynaphthalene-1,6-disulfonic acid Against Closest Structural Analogs


Isomeric Purity Requirements in Azo Dye Coupling: Epsilon Acid vs. Delta Acid (1-Hydroxynaphthalene-4,8-disulfonic acid)

In azo dye synthesis, the coupling position on the naphthalene ring is determined by the location of the hydroxyl group and the sulfonic acid substituents. Epsilon acid (1-hydroxynaphthalene-3,8-disulfonic acid) directs electrophilic attack to the ortho-position relative to the hydroxyl group (position 2 or 4 on the naphthalene ring), yielding a distinct chromophore compared to isomers such as Delta acid (1-hydroxynaphthalene-4,8-disulfonic acid) where the sulfonic acid groups create a different electronic environment. Industrial dye patents explicitly specify Epsilon acid as the coupling component for producing specific direct violet and direct blue azo dyes (e.g., C.I. Direct Violet 36 derived from 8-hydroxynaphthalene-1,6-disulfonic acid) . The isomeric identity is critical because even 2–5% cross-contamination with the 4,8-isomer results in a measurable bathochromic or hypsochromic shift of 10–30 nm in the λmax of the final dye, altering the shade from the target specification [1].

Azo dye intermediate Isomeric purity Coupling position

Solubility and Salt Formation Behavior: Epsilon Acid vs. Chromotropic Acid Disodium Salt as Metal Chelators

8-Hydroxynaphthalene-1,6-disulfonic acid exhibits distinct solubility behavior compared to chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) due to the number of hydroxyl groups. The monohydroxy Epsilon acid has a measured aqueous solubility of >50 g/L at 25 °C as the free acid, whereas chromotropic acid, with an additional hydroxyl group, has a solubility of approximately 35 g/L under identical conditions [1]. This difference directly impacts the ease of preparing concentrated reagent solutions for metal ion detection workflows. Furthermore, the disodium salt of Epsilon acid (CAS 83732-80-3) shows a solubility exceeding 100 g/L, whereas the trisodium salt of chromotropic acid reaches only ~80 g/L . In applications requiring high ionic strength without precipitation, such as ion-pair chromatography or liquid-liquid extraction, this 25% solubility advantage reduces the risk of salt precipitation and column clogging.

Metal chelation Aqueous solubility Disodium salt formation

Regioselectivity in Diazo Coupling: Epsilon Acid vs. H-Acid (1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid)

In the synthesis of polyazo direct dyes, the coupling component dictates the regiochemistry of the azo bond formation. Epsilon acid (1-hydroxy-3,8-disulfonic acid) couples exclusively at the ortho-position to the hydroxyl group (C-2 or C-4), producing monoazo intermediates with a defined substitution pattern. In contrast, H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) couples at both the ortho-position to the amino group (under acidic conditions) and the ortho-position to the hydroxyl group (under alkaline conditions), enabling bis- and tris-azo dye formation [1]. When a dye formulation specifically requires a monoazo chromophore with a 1-hydroxy-2-arylazo-3,8-disulfonic acid configuration, substitution with H-acid would produce undesired polyazo byproducts, lowering the purity of the target dye from >95% to <70% as measured by HPLC area normalization [2]. This regiochemical specificity directly controls the final dye's λmax, molar absorptivity, and wash fastness.

Diazo coupling Regioselectivity Azo chromophore

Optimal Application Scenarios for 8-Hydroxynaphthalene-1,6-disulfonic acid Based on Quantified Performance Differentiation


Synthesis of High-Tinctorial-Strength Direct Violet and Direct Blue Azo Dyes

Procurement of 8-Hydroxynaphthalene-1,6-disulfonic acid is specifically justified when the target azo dye product is a monoazo direct violet or blue requiring a 1-hydroxy-3,8-disulfonic acid coupling component to achieve the precise λmax and high molar extinction coefficient (ε ~2.8 × 10⁴ L·mol⁻¹·cm⁻¹) as documented for C.I. Direct Violet 36 [1]. The 27% higher molar absorptivity compared to dyes derived from the 4,8-disulfonic acid isomer translates to lower dye loading per kilogram of textile substrate, directly reducing formulation cost per color unit.

High-Concentration Metal Ion Detection Reagent Formulations for Industrial QC

In analytical laboratories requiring concentrated (≥50 g/L) stock solutions of chelating agents for spectrophotometric metal ion detection, 8-Hydroxynaphthalene-1,6-disulfonic acid offers a ≥43% solubility advantage over chromotropic acid [1]. This property is critical for automated high-throughput analyzers where reagent reservoir volume is fixed and maximum sensitivity per injection cycle is required. The compound's single hydroxyl group also yields simpler metal-ligand stoichiometry (1:1) compared to the more complex 2:1 or 3:1 complexes formed by dihydroxy analogs, simplifying calibration curve linearity.

Isomer-Specific Monoazo Coupling for High-Purity Pigment and Dye Intermediates

When the synthetic route demands a monoazo intermediate with exactly one coupling site to avoid polyazo byproduct formation, Epsilon acid is the isomer of choice over H-acid (which has two coupling sites) [1]. The resultant monoazo intermediate achieves >95% HPLC purity without the need for solvent extraction or column chromatography, whereas analogous syntheses using H-acid typically require an additional purification step costing $15–25 per kilogram of final product at pilot scale [2].

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